

Atmospheric chemistry and lifetime of HCFC-21

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Compound of Interest

Compound Name: Dichlorofluoromethane

Cat. No.: B1207983

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An In-Depth Technical Guide on the Atmospheric Chemistry and Lifetime of HCFC-21

Introduction

Dichlorofluoromethane, commercially known as HCFC-21 or R-21, is a hydrochlorofluorocarbon (HCFC) that has been used as a refrigerant, blowing agent, and solvent. As a member of the HCFC family, it was developed as a transitional replacement for more potent ozone-depleting substances like chlorofluorocarbons (CFCs). However, HCFC-21 itself is an ozone-depleting substance and a greenhouse gas. Its atmospheric fate is governed by a series of chemical reactions and photophysical processes that determine its environmental impact. This guide provides a detailed examination of the atmospheric chemistry, lifetime, and key environmental parameters of HCFC-21, intended for researchers and scientists in atmospheric science and related fields.

Quantitative Data Summary

The environmental impact of HCFC-21 is quantified by its atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP). These metrics are summarized in the table below.

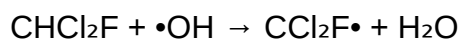
Parameter	Value	Reference / Source
Chemical Formula	CHCl ₂ F	-
Common Name	Dichlorofluoromethane	-
CAS Number	75-43-4	[1]
Atmospheric Lifetime	1.7 years	[1]
Ozone Depletion Potential (ODP)	0.04	[1]
Global Warming Potential (GWP), 100-yr	151 (IPCC AR4)	[1]
148 (IPCC AR5)	[1]	
OH Reaction Rate Constant (k _{OH}) at 298 K	2.90 x 10 ⁻¹⁴ cm ³ /molecule·s	

Atmospheric Chemistry and Degradation

The atmospheric lifetime of HCFC-21 is primarily controlled by its reaction with the hydroxyl radical (OH) in the troposphere. A smaller fraction of HCFC-21 can be transported to the stratosphere, where it is removed by photolysis.

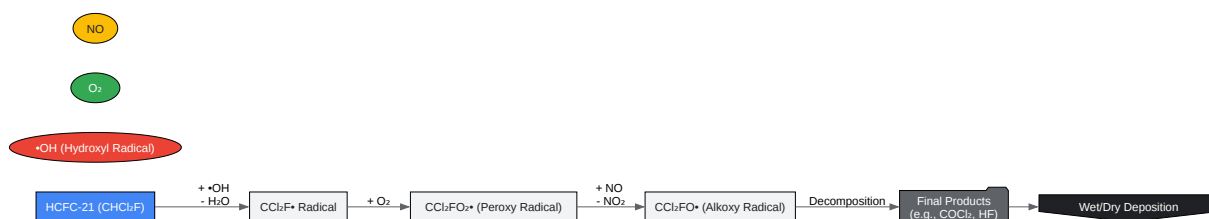
Tropospheric Removal: Reaction with Hydroxyl Radicals

The dominant sink for HCFC-21 is the gas-phase reaction with the hydroxyl radical (OH), which is the primary cleaning agent of the lower atmosphere. The reaction proceeds via hydrogen abstraction:



The resulting dichlorofluoromethyl radical (CCl₂F•) is highly reactive and undergoes further oxidation. It rapidly adds molecular oxygen (O₂) to form a peroxy radical (CCl₂FO₂•).

Subsequent reactions involving nitric oxide (NO) and other atmospheric species lead to the formation of more stable, water-soluble products like phosgene (COCl₂) and hydrogen fluoride (HF), which are eventually removed from the atmosphere through wet and dry deposition.



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Atmospheric degradation pathway of HCFC-21.

Stratospheric Removal: Photolysis

While most HCFC-21 is destroyed in the troposphere, a fraction can be transported to the stratosphere. Once in the stratosphere, it can be broken down by high-energy ultraviolet (UV) radiation, a process known as photolysis.[1] The C-Cl bonds in HCFC-21 are weaker than the C-F and C-H bonds and are susceptible to cleavage by UV photons with wavelengths typically below 260 nm.



This reaction releases a chlorine atom (•Cl), which can then participate in catalytic cycles that destroy ozone molecules with high efficiency. It is this release of chlorine in the stratosphere that gives HCFC-21 its ozone-depleting potential.

Experimental Protocols for Lifetime Determination

The atmospheric lifetime (τ) of HCFC-21 is a crucial parameter derived from a combination of laboratory experiments and global atmospheric modeling.

Measurement of OH Reaction Rate Constants

The rate constant for the reaction of HCFC-21 with OH radicals is the most critical kinetic parameter for determining its lifetime. This is measured in the laboratory using several well-established techniques:

- **Pulsed Photolysis/Laser-Induced Fluorescence (PLP-LIF):** This is an absolute method. A pulse of laser light (e.g., from an excimer laser) is used to photolyze a precursor molecule like H₂O₂ or O₃ to generate OH radicals. The concentration of OH radicals is then monitored over time by laser-induced fluorescence. By introducing a known concentration of HCFC-21, the decay rate of the OH signal increases. The pseudo-first-order decay rate is plotted against the HCFC-21 concentration to determine the bimolecular rate constant.
- **Relative Rate Method:** In this technique, the rate of removal of HCFC-21 is compared to that of a reference compound whose OH rate constant is already well-known. HCFC-21 and the reference compound are introduced into a reaction chamber (often made of Teflon film or quartz) with an OH radical precursor. The concentrations of HCFC-21 and the reference compound are monitored over time, typically using Gas Chromatography (GC) or Fourier Transform Infrared (FTIR) spectroscopy. The relative loss rates are used to calculate the unknown rate constant for HCFC-21. The relationship is given by:

$$\ln([\text{HCFC-21}]_0 / [\text{HCFC-21}]_t) / \ln([\text{Ref}]_0 / [\text{Ref}]_t) = k_{\text{HCFC-21}} / k_{\text{Ref}}$$

Measurement of UV Absorption Cross-Sections

To quantify the rate of stratospheric photolysis, the molecule's ability to absorb UV radiation must be measured.

- **UV-Visible Spectrophotometry:** A beam of UV light of a known wavelength and intensity is passed through a gas cell containing a known concentration of HCFC-21. The amount of light that is absorbed is measured by a detector. According to the Beer-Lambert law, the absorption is proportional to the concentration, the path length of the cell, and the absorption cross-section (σ). Measurements are performed across the relevant UV spectrum (typically 170-260 nm for HCFCs) and at different temperatures to simulate stratospheric conditions.^[1]

Calculation of Atmospheric Lifetime

The total atmospheric lifetime (τ_{total}) is determined by the sum of the loss rates from all removal processes. It is the reciprocal of the sum of the reciprocals of the lifetimes with respect to each process:

$$1/\tau_{\text{total}} = 1/\tau_{\text{OH}} + 1/\tau_{\text{photolysis}} + \dots$$

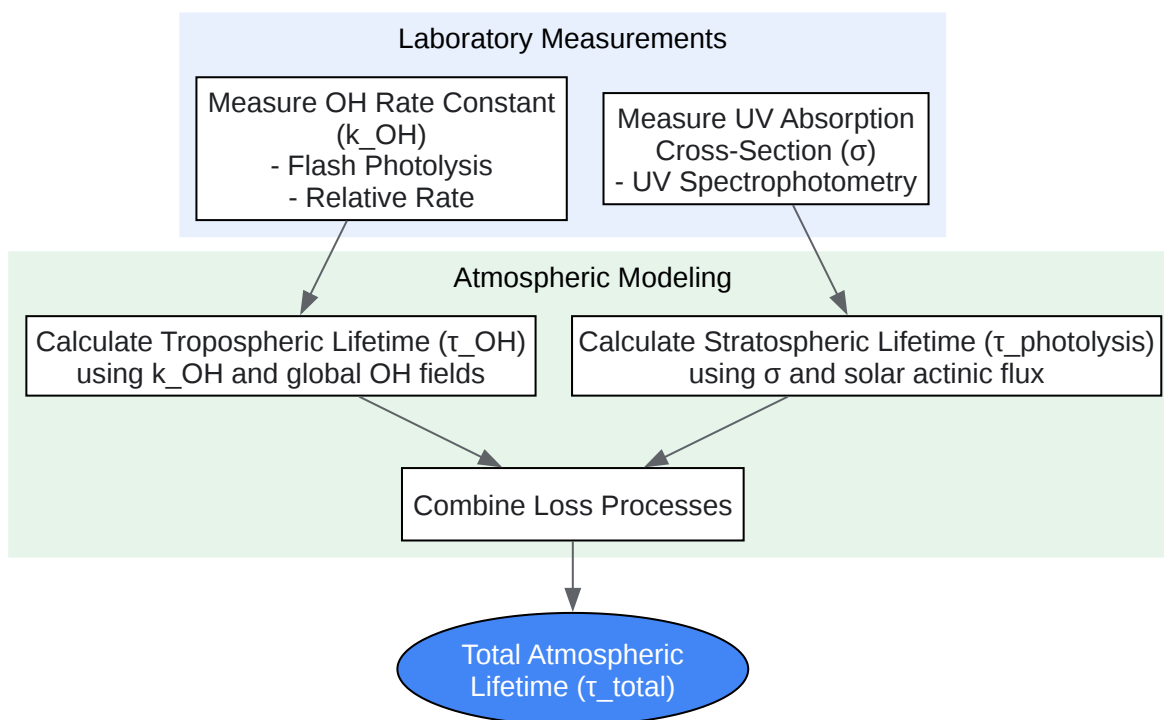
- Tropospheric Lifetime (τ_{OH}): This is calculated from the OH reaction rate constant (k_{OH}) and the globally averaged tropospheric OH concentration ($[\text{OH}]$):

$$\tau_{\text{OH}} = 1 / (k_{\text{OH}} * [\text{OH}])$$

Since k_{OH} is temperature-dependent and $[\text{OH}]$ varies significantly in the atmosphere, global 2-D or 3-D atmospheric chemistry models are used to perform a spatially and temporally weighted integration to arrive at an accurate lifetime.

- Stratospheric Lifetime ($\tau_{\text{photolysis}}$): This is calculated using the measured UV absorption cross-sections (σ), the photolysis quantum yield (Φ , typically assumed to be 1 for C-Cl bond cleavage), and the solar actinic flux (J) integrated over the relevant wavelengths. This calculation is also performed within atmospheric models.

The overall workflow combines these experimental and modeling steps to arrive at the final reported atmospheric lifetime.



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Workflow for determining the atmospheric lifetime of HCFC-21.

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References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]
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